molecular formula C12H8Cl2N2O2 B13724253 E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13724253
M. Wt: 283.11 g/mol
InChI Key: YWTLJVXSFSZRLL-NSCUHMNNSA-N
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Description

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .

Preparation Methods

The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:

  • 2,6-Dichloro-8-methylquinoline
  • 3-(2-Nitrovinyl)quinoline
  • 2,6-Dichloro-3-(2-nitrovinyl)quinoline

These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+

InChI Key

YWTLJVXSFSZRLL-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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